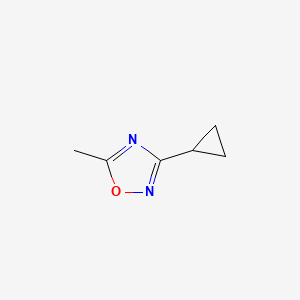

3-Cyclopropyl-5-methyl-1,2,4-oxadiazole

Description

Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Chemistry

The journey of 1,2,4-oxadiazole chemistry began in 1884 with its first synthesis by Tiemann and Krüger, who initially identified the heterocyclic system as "azoxime" or "furo[ab1]diazole". For several decades following its discovery, this five-membered ring received only sporadic attention from the chemical community. It wasn't until the mid-20th century that interest in 1,2,4-oxadiazoles was significantly rekindled. This resurgence was largely driven by the discovery of their intriguing photochemical rearrangements and the emergence of studies into their biological activities in the 1940s.

A notable milestone in the history of 1,2,4-oxadiazoles was the introduction of Oxolamine in the 1960s, the first commercial drug to feature this heterocyclic core, utilized as a cough suppressant. sigmaaldrich.comuni.lu This event underscored the potential of this class of compounds in medicinal chemistry. In the subsequent decades, and particularly in the last 15 to 20 years, research into 1,2,4-oxadiazole derivatives has expanded dramatically, fueled by their utility as bioisosteres and their diverse pharmacological applications. sigmaaldrich.comorientjchem.org

Significance of Five-Membered Heterocyclic Rings in Contemporary Organic Synthesis and Theoretical Chemistry

Five-membered heterocyclic rings are fundamental building blocks in the landscape of modern organic chemistry and drug discovery. nih.govgoogle.com Their prevalence in numerous natural products, pharmaceuticals, and agrochemicals speaks to their versatile nature. google.comgoogle.com From a theoretical standpoint, the aromaticity of these rings, which arises from the delocalization of π-electrons across the five atoms, is a subject of continuous study. mdpi.com The incorporation of heteroatoms such as nitrogen and oxygen into the ring structure imparts unique physicochemical properties. sigmaaldrich.comnih.gov

In medicinal chemistry, these heterocycles are often employed as "privileged scaffolds," meaning they can interact with a variety of biological targets. orientjchem.orgtandfonline.com They can enhance properties such as metabolic stability, solubility, and bioavailability, which are critical for the development of effective therapeutic agents. sigmaaldrich.com The ability of the heteroatoms to participate in hydrogen bonding is a key factor in their biological activity. nih.gov Furthermore, five-membered heterocycles serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. google.com

Structural Characteristics and Isomeric Forms of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle with the molecular formula C₂H₂N₂O. sigmaaldrich.com It is one of four possible isomers of oxadiazole, the others being 1,2,3-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. sigmaaldrich.comgoogle.com The 1,2,3-isomer is generally unstable and tends to undergo ring-opening. sigmaaldrich.com

The 1,2,4-oxadiazole ring is characterized by a planar structure with one oxygen atom, two nitrogen atoms, and two carbon atoms. The arrangement of these atoms—with the oxygen at position 1, and the nitrogens at positions 2 and 4—results in a unique electronic distribution and reactivity profile. The ring is considered to have a relatively low level of aromaticity compared to other five-membered heterocycles, which contributes to its tendency to undergo rearrangement reactions. sigmaaldrich.com The nitrogen atom at position 3 (N3) is generally considered nucleophilic, while the carbon atoms at positions 3 (C3) and 5 (C5) are electrophilic. tandfonline.com

| Isomer | Structure | Stability |

| 1,2,3-Oxadiazole | C₂H₂N₂O | Unstable, tends to ring-open. sigmaaldrich.com |

| 1,2,4-Oxadiazole | C₂H₂N₂O | Stable and widely studied. |

| 1,2,5-Oxadiazole | C₂H₂N₂O | Stable, also known as furazan. sigmaaldrich.com |

| 1,3,4-Oxadiazole | C₂H₂N₂O | Stable and extensively researched. google.com |

Research Scope and Focus on 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole within the Broader Field of 1,2,4-Oxadiazole Derivatives

Within the vast family of 1,2,4-oxadiazole derivatives, compounds bearing specific substituents at the C3 and C5 positions are of particular interest due to their tailored properties and potential applications. This article now narrows its focus to This compound .

This specific molecule has been a subject of interest in synthetic and medicinal chemistry research. The presence of a cyclopropyl (B3062369) group at the C3 position and a methyl group at the C5 position imparts distinct characteristics to the molecule. The cyclopropyl ring, with its strained three-membered structure, can influence the electronic properties and conformational flexibility of the molecule.

Research on this compound and its close analogs has explored their synthesis and potential as building blocks for more complex molecules. For instance, the synthesis of related compounds like 3-cyclopropyl-5-chloromethyl-1,2,4-oxadiazole highlights the reactivity of the methyl group for further functionalization. sigmaaldrich.com Patents have been filed for methods of producing 1,2,4-oxadiazole derivatives, including those with alkyl and cycloalkyl substituents, indicating their commercial and research importance. google.comgoogle.com

The study of such specifically substituted 1,2,4-oxadiazoles contributes to a deeper understanding of structure-activity relationships and provides a platform for the development of novel compounds with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-7-6(8-9-4)5-2-3-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKZYIZOPSUVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 5 Methyl 1,2,4 Oxadiazole and Analogues

Classical and Modern Synthetic Routes to 1,2,4-Oxadiazoles

The traditional routes to 1,2,4-oxadiazoles have been known for over a century, with the first synthesis reported by Tiemann and Krüger in 1884. chim.it These methods typically involve multiple steps and have been continuously optimized to improve yields, shorten reaction times, and broaden substrate scope.

The most widely employed method for constructing the 1,2,4-oxadiazole (B8745197) ring is the heterocyclization between an amidoxime (B1450833) and a carboxylic acid or its derivative. chim.itnih.gov This approach can be considered a [4+1] synthesis, where four atoms of the final ring originate from the amidoxime and one carbon atom comes from the acylating agent. chim.it For the synthesis of 3-cyclopropyl-5-methyl-1,2,4-oxadiazole, this strategy would involve the reaction of cyclopropanecarboxamidoxime with an acetic acid derivative.

The classical execution of this strategy involves two discrete steps: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate. chim.itthieme-connect.de A variety of acylating agents can be used, including highly reactive acyl chlorides and anhydrides, as well as esters. researchgate.netresearchgate.net

The reaction of an amidoxime with an acyl chloride or anhydride (B1165640) is often rapid. For example, reacting an amidoxime with an acyl chloride in the presence of a base like pyridine (B92270) can lead to the formation of the O-acylamidoxime, which can then be cyclized, often by heating. researchgate.netnih.govthieme-connect.de The cyclization step is frequently the most challenging part of the sequence, sometimes requiring harsh conditions such as prolonged heating. ias.ac.innih.gov

| Amidoxime Precursor | Acylating Agent | Typical Conditions | Product | Reference(s) |

| Cyclopropanecarboxamidoxime | Acetyl Chloride | Pyridine, Heat | This compound | researchgate.netnih.gov |

| Thiophene-2-amidoxime | 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid | EDC, HOAt, DMF; then TEA, 100 °C | 3-(Thiophen-2-yl)-5-((3-methyl-2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole | acs.org |

| Furoxanylamidoximes | Various Acyl Chlorides | Cs₂CO₃, MeCN, 20 °C | 1,2,4-Oxadiazol/1,2,5-oxadiazole 2-oxide hybrids | mdpi.com |

| N-Aryl Amidoxime | Methyl Carboxylate | NaOH, DMSO | 3-(N-Aryl)-5-methyl-1,2,4-oxadiazole | nih.gov |

To improve efficiency and avoid the isolation of potentially unstable O-acylamidoxime intermediates, numerous one-pot procedures have been developed. ias.ac.inacs.org These methods combine the acylation and cyclization steps into a single synthetic operation. This is often achieved by activating the carboxylic acid in situ using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). chim.itnih.govacs.org

A significant advancement in one-pot synthesis was the introduction of superbase media, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.govresearchgate.net This system facilitates the condensation of amidoximes with esters or acyl chlorides at room temperature, offering a mild and efficient route to a diverse range of 1,2,4-oxadiazoles with good to excellent yields. nih.govresearchgate.netmdpi.com Another approach utilizes the Vilsmeier reagent to activate the carboxylic acid, which also promotes the subsequent cyclization of the O-acylamidoxime intermediate under mild conditions. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Key Feature | Reference(s) |

| Amidoxime | Carboxylic Acid Ester | NaOH, DMSO, Room Temp. | First room-temperature one-pot synthesis from esters. | nih.govresearchgate.net |

| Aryl Nitrile | Crotonoyl Chloride | Hydroxylamine (B1172632), Acetic Acid; then THF, DMSO | One-pot from nitrile without isolating amidoxime. | ias.ac.in |

| Amidoxime | Carboxylic Acid | EDC, HOAt, DMF; then TEA, 100 °C | Parallel synthesis compatible one-pot procedure. | acs.org |

| Nitrile | Aldehyde | Hydroxylamine HCl, Base | Aldehyde acts as both substrate and oxidant. | rsc.org |

| Amidoxime | Dicarboxylic Acid Anhydride | NaOH, DMSO | Allows synthesis of oxadiazoles (B1248032) with carboxylic acid groups. | mdpi.com |

An alternative major pathway to 1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.netbeilstein-journals.orgchim.it In this route, the nitrile oxide provides the C-N-O fragment, and the nitrile contributes the remaining C-N segment of the ring. To synthesize this compound via this method, the reaction would occur between cyclopropyl (B3062369) nitrile oxide (the dipole) and acetonitrile (B52724) (the dipolarophile).

Nitrile oxides are reactive intermediates and are typically generated in situ. Common methods for their generation include the base-induced dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes. organic-chemistry.orgresearchgate.net A notable development involves the iron(III) nitrate-mediated reaction of alkynes and nitriles, where the alkyne is converted to a nitrile oxide via an α-nitroketone intermediate, which then undergoes cycloaddition. organic-chemistry.org

Traditionally, these cycloadditions work best when there is a significant electronic difference between the reactants (an electron-rich nitrile oxide with an electron-deficient nitrile, or vice-versa). rsc.org However, methods for inverse electron-demand cycloadditions have also been developed, expanding the utility of this reaction. rsc.org

More recently, oxidative cyclization methods have emerged as a powerful tool for 1,2,4-oxadiazole synthesis. mdpi.comnih.gov These reactions form the heterocyclic ring through the oxidative formation of a key N–O or C–O bond, often under mild conditions.

Several protocols have been established:

Oxidation of N-Acyl Amidines: Reagents like N-bromosuccinimide (NBS) can promote the oxidative cyclization of N-acyl amidines to 1,2,4-oxadiazoles in nearly quantitative yields at room temperature. nih.gov The mechanism is believed to proceed through N-bromination followed by dehydrobromination to form the N-O bond. mdpi.comnih.gov

Oxidation of Amidoximes: Amidoximes themselves can be substrates for oxidative cyclization. The reaction of amidoximes with aldehydes in a NaOH/DMSO medium in the presence of air leads to 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.com Another approach uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. researchgate.net

Copper-Catalyzed Cascade Reactions: A one-step, copper-catalyzed reaction between amidines and methylarenes has been developed to produce 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. nih.gov

Electrochemical Synthesis: Anodic oxidation provides a convenient and green method for generating iminoxy radicals from N-benzyl amidoximes. rsc.orgrsc.org These radicals then undergo an intramolecular 1,5-hydrogen atom transfer and subsequent cyclization to form the oxadiazole ring. rsc.orgrsc.org

| Starting Material(s) | Oxidant/Catalyst | Key Transformation | Reference(s) |

| N-Acyl Amidines | N-Bromosuccinimide (NBS) | Oxidative N-O bond formation | nih.gov |

| Amidoximes + Aldehydes | Air (O₂) in NaOH/DMSO | Oxidative condensation | mdpi.com |

| Amidoximes | DDQ | Direct oxidative cyclization | researchgate.net |

| N-Benzyl Amidoximes | Anodic Oxidation (Electrochemical) | Generation of iminoxy radical, 1,5-HAT, and cyclization | rsc.orgrsc.org |

| Amidines + Methylarenes | Copper Catalyst | Oxidative cascade reaction | nih.gov |

Amidoxime-Based Cyclization Strategies

Advanced Synthetic Techniques

Modern synthetic chemistry has leveraged advanced technologies to overcome the limitations of traditional batch processing, such as long reaction times and difficult purifications.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov Reactions that might take many hours or even days using conventional heating can often be completed in minutes. nih.govacs.org For instance, the cyclization of O-acylamidoximes can be achieved rapidly and efficiently under microwave heating, often with higher yields. acs.org Polymer-supported reagents have been used in combination with microwave heating to further streamline the process, allowing for high yields and purities with simple filtration-based workup. acs.org

Continuous Flow Chemistry: Microreactors offer precise control over reaction parameters like temperature and mixing, enabling rapid and safe synthesis under conditions that may be hazardous in large-scale batch reactors. nih.gov Multistep syntheses of 1,2,4-oxadiazoles have been successfully implemented in a single continuous microreactor sequence. nih.gov This technology allows for the generation of focused libraries of compounds in a short amount of time, integrating synthesis and purification into a fully automated platform, which is highly valuable in drug discovery. researchgate.net For example, a three-step sequence involving amidoxime formation, acylation, and high-temperature cyclization can be performed in approximately 30 minutes in a flow system. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times compared to conventional heating methods. researchgate.net

One common microwave-assisted approach for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the one-pot reaction of nitriles, hydroxylamine, and an acylating agent, such as Meldrum's acid, under solvent-free conditions. organic-chemistry.org This method provides good to excellent yields of the desired products. While a specific example for this compound is not explicitly detailed in the reviewed literature, the general applicability of this method suggests its potential for the synthesis of the target compound.

The following table summarizes a representative microwave-assisted synthesis of 1,2,4-oxadiazole derivatives, highlighting the significant reduction in reaction time compared to conventional methods.

| Reactants | Conditions | Product | Yield (%) | Reaction Time (min) |

| Nitrile, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-free | 3,5-Disubstituted-1,2,4-oxadiazole | Good-Excellent | ~10-20 |

| O-Acylamidoxime | Microwave | 3,5-Disubstituted-1,2,4-oxadiazole | High | ~5-15 |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a valuable methodology for the preparation of libraries of compounds for high-throughput screening. While the reviewed literature does not provide a specific example of the solid-phase synthesis of this compound, the general principles of solid-phase synthesis of 1,2,4-oxadiazoles can be extrapolated.

Typically, in a solid-phase approach, a starting material is attached to a solid support (e.g., a resin). Subsequent reactions are then carried out in a stepwise manner, with excess reagents and by-products being easily removed by washing the resin. The final product is then cleaved from the solid support.

For the synthesis of 1,2,4-oxadiazoles, a common strategy involves anchoring an amidoxime to the solid support. This resin-bound amidoxime can then be acylated with a variety of carboxylic acids or their activated derivatives. Subsequent cyclodehydration, often promoted by heating or treatment with a dehydrating agent, would then yield the resin-bound 1,2,4-oxadiazole. Finally, cleavage from the resin would afford the desired 3,5-disubstituted-1,2,4-oxadiazole. This approach allows for the rapid generation of a diverse library of 1,2,4-oxadiazole analogs by varying the acylating agent in the second step.

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.net In the context of 1,2,4-oxadiazole synthesis, green approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

One notable green chemistry method is the use of grinding techniques for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related isomer. This solvent-free method involves the reaction of hydrazides with substituted benzaldehydes in the presence of molecular iodine as an oxidizing agent. researchgate.net While this example pertains to a different isomer, the principle of solvent-free synthesis is a key aspect of green chemistry that could potentially be adapted for 1,2,4-oxadiazole synthesis.

Another green approach involves the use of water as a solvent or co-solvent, which is a significant improvement over traditional organic solvents. Additionally, the use of catalysts that can be easily recovered and reused contributes to the greenness of a synthetic process. For instance, the use of a PTSA-ZnCl2 catalyst has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, offering a mild and efficient catalytic system. organic-chemistry.org

The following table highlights some green chemistry approaches applicable to oxadiazole synthesis:

| Green Chemistry Principle | Application in Oxadiazole Synthesis |

| Solvent-free reactions | Grinding techniques for the synthesis of oxadiazole derivatives without the use of organic solvents. researchgate.net |

| Use of greener solvents | Employing water or other environmentally benign solvents in the reaction medium. |

| Catalysis | Utilizing recyclable catalysts like PTSA-ZnCl2 to improve efficiency and reduce waste. organic-chemistry.org |

| Energy efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

Precursor Synthesis and Functional Group Transformations Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and the strategic introduction of the cyclopropyl and methyl moieties. The primary route involves the formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent. chim.itresearchgate.net

Synthetic Introduction of the Cyclopropyl Moiety

The 3-cyclopropyl group is typically introduced through the use of cyclopropanecarboxamidoxime as a key precursor. This amidoxime is synthesized from cyclopropanecarbonitrile. The general synthesis of amidoximes from nitriles involves the reaction of the nitrile with hydroxylamine, often in the presence of a base such as sodium or potassium carbonate.

A plausible synthetic route to obtain the cyclopropyl precursor is outlined below: Cyclopropanecarbonitrile → Cyclopropanecarboxamidoxime

This transformation is a standard and well-established method for the preparation of amidoximes, which are crucial intermediates in the synthesis of 1,2,4-oxadiazoles. researchgate.net A novel M1 selective muscarinic partial agonist containing a 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety has been synthesized, indicating the successful incorporation of this group. rsc.org

Strategic Incorporation of the Methyl Group

The methyl group at the C5 position of the 1,2,4-oxadiazole ring is introduced via the acylating agent. In the case of this compound, the reaction of cyclopropanecarboxamidoxime with an acetylating agent, such as acetic anhydride or acetyl chloride, will lead to the formation of the desired product. researchgate.netresearchgate.net

The reaction proceeds through the O-acylation of the amidoxime to form an O-acetylcyclopropanecarboxamidoxime intermediate. This intermediate then undergoes cyclodehydration, often promoted by heat or a dehydrating agent, to yield the this compound. researchgate.net

The general reaction is as follows: Cyclopropanecarboxamidoxime + Acetic Anhydride → this compound

The synthesis of a related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has been reported, which also involves the incorporation of a methyl group at the 5-position of the oxadiazole ring through an acylation-cyclization sequence. orientjchem.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of this compound, several parameters can be adjusted.

The choice of solvent, temperature, and catalyst can significantly impact the outcome of the cyclodehydration step. For instance, in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, the use of a non-polar solvent like benzene (B151609) with catalytic amounts of a protic solvent such as methanol (B129727) has been suggested to improve the reaction efficiency. researchgate.net

Furthermore, the choice of the base and the reaction temperature are critical in the initial formation of the amidoxime from the nitrile and hydroxylamine. A base is typically required to neutralize the hydroxylamine hydrochloride salt.

The following table summarizes key reaction parameters that can be optimized for the synthesis of 3,5-substituted-1,2,4-oxadiazoles:

| Parameter | Condition | Effect on Reaction |

| Solvent | Non-polar (e.g., benzene) with protic co-solvent (e.g., methanol) researchgate.net | Can enhance the rate and selectivity of the cyclodehydration step. |

| Catalyst | PTSA-ZnCl2 organic-chemistry.org | Provides a mild and efficient system for the formation of the 1,2,4-oxadiazole ring. |

| Temperature | Room temperature to reflux | Higher temperatures can promote cyclization but may also lead to side products. |

| Base | Inorganic bases (e.g., K2CO3, NaOH) or organic bases (e.g., pyridine) | Crucial for the formation of the amidoxime and can influence the rate of cyclization. |

| Energy Source | Microwave irradiation researchgate.net | Can significantly reduce reaction times and improve yields. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Solvent Selection and Effects on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of 1,2,4-oxadiazoles, significantly influencing reaction rates, yields, and the feasibility of one-pot procedures. Aprotic polar solvents are frequently employed due to their ability to dissolve the reacting species and facilitate the cyclization step.

Recent advancements have highlighted the efficacy of aprotic bipolar solvents, particularly in one-pot syntheses starting directly from amidoximes and carboxylic acid derivatives. mdpi.comresearchgate.net The use of a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) superbase medium has been shown to be effective for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and methyl or ethyl esters. nih.govorientjchem.org While DMSO is the most common, other solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) can also be used. mdpi.com

For two-stage protocols, where the intermediate O-acylamidoxime is first isolated, different solvents may be optimal for each step. The initial O-acylation is often performed in solvents like dichloromethane (B109758) (DCM), which can improve the yield of this step compared to carrying it out in the cyclization medium directly. mdpi.com The subsequent cyclocondensation of the isolated O-acylamidoxime is frequently performed in tetrahydrofuran (B95107) (THF), especially when catalyzed by reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.comchim.it This approach offers high efficiency and a straightforward work-up. nih.gov

In an effort to develop more environmentally benign methodologies, solvent-free reactions, often assisted by microwave irradiation, have proven to be a powerful alternative for synthesizing 1,2,4-oxadiazoles. nih.govchim.it Similarly, catalyst-free reactions in aqueous media have been reported, providing good yields and avoiding the use of organic solvents. nih.gov

| Solvent System | Typical Use Case | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| DMSO (often with NaOH or KOH) | One-pot synthesis from amidoximes and esters/aldehydes | Enables room temperature reaction, good for one-pot procedures | Can be difficult to remove, potential for side reactions | mdpi.comnih.gov |

| THF | TBAF-catalyzed cyclization of O-acylamidoximes | Mild reaction conditions (room temp), good yields, easy work-up | Requires a two-step process (isolation of intermediate) | mdpi.comchim.it |

| DCM (Dichloromethane) | O-acylation of amidoximes | Improves yield of the acylation step | Often used in conjunction with another solvent for cyclization | nih.govmdpi.com |

| DMF / DMA | Alternative to DMSO for one-pot syntheses | Similar properties to DMSO | High boiling points can complicate purification | mdpi.com |

| Solvent-Free (often with MWI) | Rapid synthesis from amidoximes and acyl derivatives | Extremely short reaction times, clean reactions, eco-friendly | Requires specialized microwave equipment | nih.govchim.it |

| Water | Catalyst-free synthesis | Eco-friendly, inexpensive | Limited substrate scope, may require reflux | nih.gov |

Role of Catalysts and Reagents in Cyclization Pathways

The cyclization of O-acylamidoximes to form the 1,2,4-oxadiazole ring is the key step in the most common synthetic route. This process can be achieved thermally but is often promoted by a variety of catalysts and reagents that allow for milder conditions and improved yields.

The formation of the O-acylamidoxime intermediate itself typically involves reacting an amidoxime (e.g., cyclopropanecarboximidamide (B1267694) for the target compound) with an acylating agent like an acyl chloride or anhydride (e.g., acetic anhydride). researchgate.net To avoid handling reactive acyl chlorides, carboxylic acids can be used directly when activated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI). chim.it

For the subsequent cyclodehydration, a range of catalysts can be employed.

Bases : Both inorganic bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) and organic bases like pyridine or triethylamine (B128534) are used to facilitate the ring-closing reaction. mdpi.comnih.govnih.gov

Fluoride Ion Catalysts : Tetrabutylammonium fluoride (TBAF) is a particularly effective catalyst that promotes the cyclization at room temperature in THF. researchgate.netmdpi.com The fluoride ion acts as a strong base in the aprotic solvent, accelerating the reaction. researchgate.net

Lewis and Brønsted Acids : A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

Activating Reagents : The Vilsmeier reagent can be used to activate carboxylic acids for the initial O-acylation and also promotes the subsequent cyclocondensation in a one-pot procedure. nih.govmdpi.comnih.gov

Oxidative Cyclization Catalysts : Alternative pathways involve oxidative cyclization. Copper-catalyzed cascade reactions of amidines and methylarenes, or NBS-promoted cyclization of N-acyl amidines, represent novel methods for forming the oxadiazole ring under mild conditions. nih.govmdpi.com Iron(III) nitrate (B79036) has been used to mediate the synthesis from alkynes and nitriles. organic-chemistry.org

| Catalyst/Reagent | Reaction Type | Typical Conditions | Key Role | Reference |

|---|---|---|---|---|

| TBAF | Cyclization of O-acylamidoximes | THF, Room Temperature | Acts as a strong base to promote cyclodehydration at low temp | mdpi.comnih.govchim.it |

| NaOH/DMSO | One-pot synthesis | DMSO, Room Temperature | Superbase medium for direct conversion of amidoximes and esters | nih.govorientjchem.org |

| EDC, DCC, CDI | O-acylation | Various solvents, Room Temp to Reflux | Activates carboxylic acids for reaction with amidoximes | chim.it |

| Vilsmeier Reagent | One-pot synthesis | CH₂Cl₂, Room Temperature | Activates both carboxylic acid and the intermediate for cyclization | nih.govmdpi.comnih.gov |

| PTSA-ZnCl₂ | Synthesis from amidoximes and nitriles | - | Mild and efficient dual-catalyst system | organic-chemistry.org |

| Copper Salts | Oxidative Cyclization | Mild conditions | Catalyzes cascade oxidative reaction of amidines and methylarenes | nih.govmdpi.com |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a dominant factor influencing the kinetics of 1,2,4-oxadiazole synthesis. Traditionally, the cyclization step required high temperatures, often involving heating up to 140°C in solvents like diphenyl ether or DMF. researchgate.netnih.gov These thermally activated methods are effective but can be a significant limitation when substituents are sensitive to heat. nih.gov

The major breakthrough in this area has been the development of synthetic methods that proceed at ambient temperatures. The introduction of catalysts like TBAF and superbase systems like NaOH/DMSO allows the once high-energy cyclization to occur efficiently at room temperature. nih.govnih.govmdpi.com This not only expands the scope of possible substrates to include thermosensitive molecules but also simplifies the experimental setup and improves the energy efficiency of the synthesis. mdpi.comresearchgate.net The reaction time in these catalyzed, low-temperature reactions often correlates with the amount of catalyst used, typically ranging from one to sixteen hours. mdpi.com

Microwave irradiation (MWI) has emerged as a technique to dramatically accelerate reaction kinetics. chim.it By using microwave heating, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved in remarkably short times—often just a few minutes—with good to excellent yields. nih.gov This method is frequently paired with solvent-free conditions, further enhancing its efficiency and green credentials. nih.govchim.it

The influence of pressure is less studied, as most reported syntheses of 1,2,4-oxadiazoles are conducted at atmospheric pressure. The focus of methodological improvement has been on optimizing catalysts and temperature to control reaction kinetics, rather than manipulating pressure.

| Method | Typical Temperature | Typical Reaction Time | Key Enabler | Reference |

|---|---|---|---|---|

| Thermal Cyclization | 100 - 140 °C | Several hours | Heat | researchgate.netnih.gov |

| TBAF Catalysis | Room Temperature | 1 - 16 hours | TBAF catalyst in THF | mdpi.comnih.gov |

| NaOH/DMSO System | Room Temperature | 4 - 24 hours | Superbase medium | nih.govorientjchem.org |

| Microwave Irradiation (MWI) | High (internal temp) | ~10 minutes | Microwave energy | nih.govchim.itorganic-chemistry.org |

Chemical Reactivity and Mechanistic Transformations of 1,2,4 Oxadiazoles

Intrinsic Ring Stability and Aromaticity Profile of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) nucleus is classified as a five-membered heterocyclic system with a relatively low degree of aromaticity. chim.itpsu.edu This diminished aromatic character, when compared to other heterocycles, is a key factor contributing to its susceptibility to various rearrangement reactions. chim.itpsu.edu The stability of the ring is significantly influenced by the weak O-N bond, which is prone to cleavage under thermal or photochemical conditions. psu.eduresearchgate.net

Aromaticity indices, which provide a quantitative measure of aromatic character, place 1,2,4-oxadiazole among the least aromatic of the five-membered heterocyclic systems. psu.edu For instance, reported indices of aromaticity (I5) are around 39. psu.edu This inherent low stability and the easily broken O-N bond mean that 1,2,4-oxadiazoles have a pronounced tendency to rearrange into more stable heterocyclic structures, making them valuable intermediates in synthetic chemistry. chim.itpsu.eduresearchgate.net Despite this tendency, the ring itself is generally resistant to hydrolytic reagents, particularly when disubstituted at the C-3 and C-5 positions. acs.org

Thermal Rearrangement Reactions (e.g., Boulton-Katritzky Rearrangement, cascade rearrangements)

Under thermal conditions, 1,2,4-oxadiazoles are known to undergo several types of rearrangements, the most prominent of which is the Boulton-Katritzky Rearrangement (BKR). chim.it This reaction involves the interconversion of two five-membered heterocycles through an intramolecular nucleophilic substitution. chim.itacs.org The BKR is initiated by the attack of a nucleophilic atom located in a three-atom side chain at the C-3 position onto the electrophilic N-2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen atom acting as the leaving group, resulting in the formation of a new, often more stable, heterocyclic system. chim.it

The outcome of the BKR is highly dependent on the sequence of atoms in the side chain. For example:

A CNN sequence, as found in the hydrazone of a 3-acyl-1,2,4-oxadiazole, can rearrange to form a 1,2,3-triazole . chim.it

An NNC or NCN sequence in a side chain can lead to the formation of 1,2,4-triazoles . chim.it

Side chains with NCC or CNC sequences can be used to synthesize imidazoles . chim.it

Even non-aromatic heterocycles like isoxazolines can be produced from substrates with a saturated CCO side chain. chim.itunipa.itdntb.gov.ua

These thermal transformations can also occur in a cascade fashion, where the initial rearrangement product undergoes further reactions. psu.edu For instance, cascade rearrangements involving the BKR have been observed. psu.eduacs.org The stability of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles is compromised in the presence of acids or bases, leading to rearrangement into spiropyrazolinium salts via the BKR pathway. mdpi.com

| Side-Chain Sequence (at C-3) | Starting Material Type | Product Heterocycle | Reference |

|---|---|---|---|

| CNN | Hydrazone of 3-acyl-1,2,4-oxadiazole | 1,2,3-Triazole | chim.it |

| NNC / NCN | N-(1,2,4-oxadiazol-3-yl)-hydrazone | 1,2,4-Triazole | chim.it |

| NCC / CNC | N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | Imidazole | chim.it |

| CCO (saturated) | 3-(Hydroxyalkyl)-1,2,4-oxadiazole derivative | Isoxazoline | unipa.itdntb.gov.ua |

Photochemical Transformations and Photoinduced Rearrangements of 1,2,4-Oxadiazoles

The photochemistry of 1,2,4-oxadiazoles is another rich area of their reactivity, primarily driven by the photo-lability of the O-N bond. chim.itacs.orgacs.org Upon UV irradiation, the initial and most crucial step is the homolytic or heterolytic cleavage of this bond. acs.org This process generates highly reactive open-chain intermediates that can be described as having zwitterionic, diradical, or nitrene-like characteristics. chim.itpsu.edu The ultimate fate of these intermediates and the final products formed depend on the substituents on the oxadiazole ring and the reaction medium. acs.orgrsc.org

Several distinct photochemical rearrangement pathways have been identified:

Reaction with Nucleophiles : When irradiations are carried out in the presence of external nucleophiles like amines or even the solvent (e.g., methanol), the photogenerated intermediates can be trapped. acs.orgrsc.org This often leads to ring-opening followed by recyclization to form different heterocycles. For example, irradiation of certain 3,5-disubstituted-1,2,4-oxadiazoles in the presence of amines or ammonia (B1221849) can yield 1,2,4-triazoles or 1,2,4-triazolin-5-ones. acs.org

Ring Contraction-Ring Expansion (RCRE) : This pathway has been observed for 3-amino-5-aryl-1,2,4-oxadiazoles, which upon irradiation can isomerize into 2-amino-5-aryl-1,3,4-oxadiazoles. rsc.orgnih.gov

Internal Cyclization-Isomerization (ICI) : This route can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.itnih.gov

Direct Mechanism : Theoretical studies suggest that some photoisomerizations may proceed through a direct, one-step, barrierless mechanism involving conical intersections, which facilitate the transformation from the reactant's excited state to the photoproduct. researchgate.netnih.gov

These photochemical reactions highlight the utility of the 1,2,4-oxadiazole ring as a photoactive scaffold for the synthesis of a variety of other heterocyclic systems. acs.orgacs.org

Derivatization and Functionalization Strategies for the 1,2,4-Oxadiazole Core at C-3 and C-5 Positions

The functionalization of the 1,2,4-oxadiazole ring at the C-3 and C-5 positions is most commonly achieved during the synthesis of the ring itself. nih.govbeilstein-journals.org The substituents desired at these positions are typically introduced via the starting materials. Two dominant synthetic strategies are employed:

Cyclization of Amidoxime (B1450833) Derivatives : This is a classical and widely used method where an amidoxime is O-acylated with a carboxylic acid or its activated derivative (like an acyl chloride). nih.govbeilstein-journals.orgnih.gov The resulting O-acylamidoxime intermediate then undergoes thermal or base-catalyzed cyclodehydration to form the 3,5-disubstituted 1,2,4-oxadiazole. beilstein-journals.org The substituent from the amidoxime ends up at the C-3 position, while the substituent from the carboxylic acid derivative is incorporated at the C-5 position.

1,3-Dipolar Cycloaddition : This approach involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.netnih.govbeilstein-journals.org The nitrile oxide provides the C-3 atom and its substituent, while the nitrile furnishes the C-5 atom and its substituent.

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| Amidoxime Route | Amidoxime + Carboxylic Acid (or derivative) | Two-step (acylation, then cyclodehydration). Versatile and widely used. C-3 from amidoxime, C-5 from acid. | nih.govbeilstein-journals.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Nitrile | Direct [3+2] cycloaddition. C-3 from nitrile oxide, C-5 from nitrile. | researchgate.netnih.govbeilstein-journals.org |

| Oxidative Cyclization | N-acyl amidines or N-acylguanidines | Forms the N-O bond via oxidation to close the ring under mild conditions. | nih.govmdpi.com |

| Tandem Reaction | Nitroalkenes + Arenes + Nitriles | One-pot synthesis under superelectrophilic activation (e.g., in TfOH). | mdpi.com |

Post-synthetic modification of substituents at C-3 and C-5 is also a viable strategy. For instance, functional groups attached to the ring can be chemically transformed. A notable example is the synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles starting from 5-styryl-1,2,4-oxadiazoles. The process involves bromination of the ethenyl double bond followed by a di-dehydrobromination step to create the acetylenyl C≡C triple bond. nih.govnih.gov This demonstrates that the oxadiazole core is stable enough to withstand certain reaction conditions, allowing for the derivatization of its side chains.

Ring-Opening and Subsequent Ring-Closure Reactions of the 1,2,4-Oxadiazole Nucleus

The propensity of the 1,2,4-oxadiazole ring to undergo cleavage is a central feature of its chemistry, often leading to the formation of new ring systems through subsequent closure reactions. A significant mechanism in this category is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) rearrangement. psu.eduresearchgate.net

This pathway is typically observed when 1,2,4-oxadiazoles are treated with bidentate nucleophiles, such as hydrazine (B178648) or hydroxylamine (B1172632). chim.itpsu.edu The reaction is initiated by the nucleophilic attack at the electrophilic C-5 position of the oxadiazole ring. chim.it This addition leads to the formation of an open-chain intermediate, which then undergoes an intramolecular cyclization involving the second nucleophilic site of the reagent and another electrophilic position within the intermediate. chim.itpsu.edu For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of 1,2,4-triazoles through an ANRORC-type mechanism. chim.it

Ring-opening can also be triggered by other means. For instance, metal-carbenoids can induce ring cleavage by attacking one of the ring nitrogens (N-2 or N-4), followed by a ring-opening/electrocyclization sequence to yield different heterocyclic products like 1,3,5-oxadiazines. thieme-connect.com Similarly, certain fused 1,2,4-oxadiazole systems, such as 1,2,4-oxadiazole[4,5-a]pyridinium salts, undergo electrocyclic ring-opening upon treatment with nucleophiles like alcohols or amines to give functionalized dienamino or alkoxybutadienyl derivatives. researchgate.net These transformations underscore the role of the 1,2,4-oxadiazole nucleus as a latent synthon for constructing diverse molecular architectures.

Spectroscopic and Structural Characterization of 3 Cyclopropyl 5 Methyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole is expected to display distinct signals corresponding to the protons of the methyl and cyclopropyl (B3062369) substituents. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring.

The methyl group protons, being attached to the C5 position of the oxadiazole ring, would appear as a sharp singlet. Based on data from related 5-methyl-1,3,4-oxadiazole structures, this signal is anticipated to be in the downfield region for an aliphatic methyl group, likely around δ 2.6 ppm. orientjchem.org

The cyclopropyl group presents a more complex pattern. It consists of a single methine proton (-CH) and two pairs of diastereotopic methylene (B1212753) protons (-CH₂).

The methine proton, directly attached to the C3 position of the heterocycle, would be the most deshielded of the cyclopropyl protons and is expected to appear as a multiplet.

The four methylene protons of the cyclopropyl ring are chemically non-equivalent and would typically appear as two separate multiplets in the upfield region, characteristic of cyclopropyl protons (generally δ 0.5-1.5 ppm). orientjchem.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~ 2.6 | Singlet (s) |

| Cyclopropyl Methine (CH) | ~ 1.8 - 2.2 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected.

The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are the most deshielded, appearing significantly downfield. Studies on 3-aryl-5-methyl-1,2,4-oxadiazoles show that these heterocyclic carbons resonate at approximately δ 165-175 ppm. scispace.com The C5 carbon, attached to the methyl group, would likely be further downfield than the C3 carbon attached to the cyclopropyl group.

The carbons of the substituents will appear at higher fields. The methyl carbon is expected around δ 10-15 ppm. The cyclopropyl group's methine carbon would be in a similar range, while its methylene carbons would appear at a slightly higher field.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (Oxadiazole) | ~ 170 - 175 |

| C3 (Oxadiazole) | ~ 165 - 170 |

| Methyl (CH₃) | ~ 10 - 15 |

| Cyclopropyl Methine (CH) | ~ 8 - 12 |

While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments would be essential to unambiguously confirm the structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show a clear correlation between the cyclopropyl methine proton and the adjacent methylene protons, confirming their connectivity within the three-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., linking the methyl proton singlet to the methyl carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one between the methyl protons (H-C(CH₃)) and the C5 carbon of the oxadiazole ring, and between the cyclopropyl methine proton (H-C(CH)) and the C3 carbon of the ring. These correlations are crucial for establishing the substitution pattern on the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for this achiral molecule's basic connectivity, NOESY could provide through-space correlations, further confirming the spatial proximity of the substituent groups to the ring. ipb.pt

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

C=N and N-O Stretching: The 1,2,4-oxadiazole ring exhibits characteristic stretching vibrations. The C=N bond stretch typically appears in the 1600-1680 cm⁻¹ region.

C-O-C Stretching: The stretching of the C-O-C single bonds within the heterocyclic ring usually results in strong absorptions in the 1000-1250 cm⁻¹ range. orientjchem.org

C-H Stretching: Aliphatic C-H stretching from the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. The cyclopropyl C-H stretch may appear at slightly higher wavenumbers (around 3000-3100 cm⁻¹) compared to the methyl group.

C-H Bending: Bending vibrations for the methyl group (asymmetric and symmetric) are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Oxadiazole) | Stretching | ~ 1600 - 1680 |

| C-O-C (Oxadiazole) | Stretching | ~ 1000 - 1250 |

| Cyclopropyl C-H | Stretching | ~ 3000 - 3100 |

| Aliphatic C-H | Stretching | ~ 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a non-bonding, n, or pi, π, orbital) to a higher energy anti-bonding orbital (π*).

The 1,2,4-oxadiazole ring contains both π systems and heteroatoms with lone pairs (n electrons). Therefore, two main types of electronic transitions are possible:

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands at shorter wavelengths (likely below 250 nm).

n → π transitions:* These transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. They are lower in energy and result in weaker absorption bands at longer wavelengths.

The molecule lacks an extended conjugated system, as the cyclopropyl and methyl groups are saturated. Therefore, strong absorptions in the visible region are not expected. The primary absorption maxima (λmax) would be in the UV region. The specific solvent used can influence the position of these maxima. dntb.gov.ua

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

For this compound (C₆H₈N₂O), the calculated monoisotopic mass is 124.0637 Da. The high-resolution mass spectrum should show a molecular ion peak ([M]⁺˙) at this m/z value, confirming the elemental composition.

The fragmentation of 1,2,4-oxadiazoles under electron impact (EI) ionization is well-documented and typically involves the cleavage of the heterocyclic ring. researchgate.net The primary fragmentation pathways for this compound would likely include:

Ring Cleavage: A characteristic fragmentation of the 1,2,4-oxadiazole ring involves cleavage at the O1-C5 and C3-N4 bonds, or the N2-C3 and O1-C5 bonds. This can lead to the formation of nitrile and isocyanate fragments or related ions.

Loss of Substituents: Fragmentation can also occur via the loss of parts of the side chains. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the cyclopropyl group is a possible pathway.

Formation of Key Fragment Ions: The fragmentation would likely produce characteristic ions such as [CH₃CN]⁺˙ (m/z 41) and [C₃H₅CN]⁺˙ (m/z 67), corresponding to acetonitrile (B52724) and cyclopropyl cyanide radical cations, respectively. The base peak could arise from one of these stable fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Identity |

|---|---|

| 124 | [M]⁺˙ (Molecular Ion) |

| 83 | [M - CH₃CN]⁺˙ |

| 67 | [C₃H₅CN]⁺˙ |

| 57 | [M - C₃H₅CN]⁺˙ |

X-ray Crystallography: High-Resolution Determination of Molecular and Crystal Structures

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its molecular and crystal structure based on high-resolution X-ray diffraction is not possible at this time.

Analysis of Concomitant Polymorphic Forms and Crystal Packing Motifs

The absence of single-crystal X-ray diffraction studies for this compound means that there is no information regarding its potential to exhibit polymorphism. The study of concomitant polymorphic forms and the analysis of crystal packing motifs are entirely dependent on the availability of crystallographic data, which is currently lacking for this specific compound.

While research has been conducted on the crystal structures and polymorphism of other closely related 3-cyclopropyl-1,2,4-oxadiazole derivatives, these findings cannot be extrapolated to predict the crystallographic properties of the methyl-substituted analogue. The substitution pattern on the oxadiazole ring significantly influences intermolecular interactions, which in turn dictate the crystal packing and the potential for different polymorphic forms. Therefore, without experimental data for this compound, no scientifically accurate content can be generated for this section.

Computational and Theoretical Investigations of 1,2,4 Oxadiazoles

Quantum Mechanical Studies on Electronic Structure and Stability

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 1,2,4-oxadiazoles. paperity.orgresearchgate.net These studies elucidate the electronic distribution, stability, and aromaticity of the heterocyclic ring, providing a solid foundation for understanding its chemical behavior.

Aromaticity Assessment and Aromatic Stabilization Energy (ASE) via NICS Calculations

The aromaticity of the 1,2,4-oxadiazole (B8745197) ring is a subject of theoretical interest. Aromaticity is a key factor influencing the stability and reactivity of cyclic compounds. One of the most common methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the geometric center of the ring; negative values indicate aromatic character, while positive values suggest anti-aromaticity. researchgate.net

Studies on the parent 1,2,4-oxadiazole ring and its isomers using DFT at the B3LYP/6-311+G** level of theory have shown that all oxadiazole isomers, including the 1,2,4-isomer, are aromatic as they all exhibit negative NICS values. researchgate.net However, the degree of aromaticity can vary depending on the substitution pattern. For instance, in a study of mono- and disubstituted 1,3,4-oxadiazoles, NICS calculations predicted a relatively high aromaticity for the oxadiazole ring, although this was found to vary with the electronic character of the substituents. researchgate.net

Aromatic Stabilization Energy (ASE) is another descriptor used to quantify the energetic effect of cyclic delocalization. While NICS provides a magnetic criterion for aromaticity, ASE offers a thermodynamic measure. Computational studies have calculated the ASE for various oxadiazole isomers to compare their relative stabilities. scirp.org

Table 1: Calculated Aromaticity Descriptors for 1,2,4-Oxadiazole Isomer Note: Data is for the unsubstituted 1,2,4-oxadiazole ring and may vary for 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole.

| Descriptor | Method | Calculated Value | Implication | Source |

| NICS(0) | GIAO-B3LYP/6-311+G | Negative | Aromatic character | researchgate.net |

| ASE | B3LYP/6-311+G | Data for isomers available | Thermodynamic stability | scirp.org |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. researchgate.net

For the 1,2,4-oxadiazole system, DFT calculations are employed to determine the energies of the HOMO and LUMO. paperity.orgscirp.org These calculations reveal how substituents, such as the cyclopropyl (B3062369) and methyl groups in this compound, can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. The distribution of the HOMO and LUMO electron densities across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. youtube.com For instance, in many heterocyclic systems, the HOMO is often localized on the more electron-rich atoms or moieties, while the LUMO is distributed over the electron-deficient parts of the molecule.

Table 2: Frontier Molecular Orbital Data for a Representative 1,2,4-Oxadiazole Derivative Note: The specific values for this compound would require a dedicated computational study.

| Parameter | Theoretical Level | Typical Value (eV) | Significance | Source |

| HOMO Energy | DFT/B3LYP | Varies with substitution | Electron-donating ability | scirp.orgresearchgate.net |

| LUMO Energy | DFT/B3LYP | Varies with substitution | Electron-accepting ability | scirp.orgresearchgate.net |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | ~3.42 (for a thiazole (B1198619) derivative) | Chemical reactivity and stability | researchgate.net |

Conformational Analysis and Energetic Profiles of Isomers and Rotamers

For molecules with flexible substituents, such as the cyclopropyl group in this compound, conformational analysis is essential to identify the most stable three-dimensional structures. Computational methods can be used to explore the potential energy surface by rotating the single bonds connecting the substituents to the heterocyclic ring. researchgate.net

These calculations help in identifying the global minimum energy conformation as well as other low-energy rotamers. The energetic profiles provide information on the rotational barriers between different conformers. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation. DFT studies have been successfully used to investigate the stable rotamers of substituted oxadiazoles (B1248032) and to calculate their relative energies. researchgate.net Furthermore, computational studies can elucidate the tautomeric and deprotonation equilibria for various intermediates, which is critical for understanding reaction mechanisms in solution. acs.orgnih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms involving 1,2,4-oxadiazoles. researchgate.netpsu.edu It allows for the exploration of various possible reaction pathways, the identification of key intermediates and transition states, and the calculation of the associated energetic barriers. This detailed understanding is often difficult to obtain through experimental means alone.

Characterization of Transition States and Reaction Barriers

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Computational methods, such as DFT, can be used to locate the geometry of transition states and to calculate their energies. nih.gov

For reactions involving 1,2,4-oxadiazoles, such as thermal rearrangements or photochemical isomerizations, computational studies have been instrumental in elucidating the reaction pathways. acs.orgresearchgate.net For example, in the study of photoinduced rearrangements of substituted 1,2,4-oxadiazoles, DFT calculations were used to rationalize the competition between different reaction routes by analyzing the relative stabilization of intermediates and transition states. acs.orgnih.gov The calculated energy barriers for each step provide a quantitative measure of the feasibility of a proposed mechanism.

Thermodynamic and Kinetic Analyses of Reaction Pathways

Kinetic analysis involves the calculation of activation energies (Ea) from the energy difference between the reactants and the transition state. researchgate.net This information is crucial for predicting reaction rates and understanding how different substituents or reaction conditions might influence the outcome of a reaction. For instance, a kinetic model of the thermolysis of an energetic 1,2,4-oxadiazole derivative included the calculation of the activation energy for the decomposition process. researchgate.net Such analyses provide a deeper understanding of the factors that govern the reactivity and stability of 1,2,4-oxadiazole-containing compounds.

Advanced Computational Methodologies (e.g., Ab Initio Calculations, Molecular Mechanics Simulations)

Advanced computational methods such as ab initio calculations and molecular mechanics are powerful tools for investigating the properties of heterocyclic compounds. While there is a reference to ab initio molecular orbital calculations for other 1,2,4-oxadiazoles, no such studies have been reported for this compound. Similarly, specific molecular mechanics simulations for this compound are absent from the current body of scientific literature.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-5-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The compound can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with cyclopropane-containing precursors. Key steps include refluxing precursors (e.g., substituted amidoximes) in acetonitrile with a base like potassium carbonate to facilitate cyclization . Optimization of solvent polarity and temperature is critical: polar aprotic solvents (e.g., DMF) enhance dipole formation, while elevated temperatures (~80–100°C) accelerate reaction kinetics. Yield improvements (70–85%) are achieved by controlling stoichiometry and avoiding hydrolysis of intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

NMR spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent positions, particularly distinguishing between oxadiazole isomers. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography resolves structural ambiguities, such as dihedral angles between the oxadiazole ring and cyclopropyl group (e.g., 80.2° observed in related structures) . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

Q. How does the cyclopropyl group influence the compound’s stability under acidic/basic conditions?

The cyclopropyl moiety introduces steric strain, making the oxadiazole ring susceptible to ring-opening under strong acids (e.g., HCl) or bases (e.g., NaOH). Stability studies in D/W (dioxane/water, 1:1 v/v) show decomposition above pH 10 due to hydroxide-mediated cleavage of the N–O bond. Kinetic data suggest pseudo-first-order degradation with a half-life of ~24 hours at pH 12 .

Advanced Research Questions

Q. What mechanistic insights explain the base-catalyzed rearrangement pathways of 1,2,4-oxadiazoles?

Rearrangements involve specific-base catalysis , where deprotonation of the hydrazone intermediate generates a nitrenoid species. Computational studies (DFT) reveal two pathways: (i) a proton-independent pathway with ΔG‡ ≈ 25 kcal/mol and (ii) a base-catalyzed pathway (ΔG‡ ≈ 18 kcal/mol) involving transition states stabilized by solvent interactions. Kinetic isotope effects (KIE > 2) confirm proton transfer as rate-limiting in the catalyzed route .

Q. How do noncovalent interactions (e.g., CH⋯N, CH⋯π) influence the solid-state packing of this compound derivatives?

X-ray data demonstrate that CH⋯N hydrogen bonds (2.8–3.0 Å) and CH⋯π interactions (3.3 Å) drive 2D sheet formation. These interactions stabilize polymorphs and affect melting points (e.g., 145–150°C vs. 160–165°C for different packing modes). Substituents like fluorine or methyl groups modulate interaction strength by altering electron density .

Q. What strategies resolve contradictions in biological activity data for oxadiazole derivatives?

Discrepancies in antimicrobial or nematicidal activity often arise from solubility differences or assay conditions. For example, derivatives with logP > 2.5 (e.g., 3-cyclopropyl-5-methyl) show poor aqueous solubility, leading to false negatives in broth microdilution assays. Normalizing activity to partition coefficients (via shake-flask method) or using DMSO co-solvents (<1% v/v) improves reproducibility .

Q. How can computational modeling guide the design of oxadiazole-based enzyme inhibitors?

Docking studies (e.g., AutoDock Vina) identify key binding interactions with targets like GSK-3β or lipoxygenase (LOX). For 3-cyclopropyl-5-methyl derivatives, the oxadiazole oxygen forms hydrogen bonds with catalytic lysine residues (binding energy ≈ −8.5 kcal/mol). MD simulations (>50 ns) assess conformational stability, with RMSD < 2 Å indicating robust target engagement .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.